2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound imparts unique physical and chemical properties, making it valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct fluorination of a pyridine precursor. This method typically uses reagents such as trichloromethyl-pyridine and involves an exchange between chlorine and fluorine atoms . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, ensuring a steady supply of the compound for various applications. The choice of method depends on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives .
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines, such as:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C7H5F4N |
---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3 |
InChI Key |
JYQNQKMGUGPMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(F)(F)F)F |
Origin of Product |
United States |
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